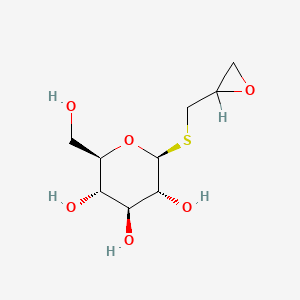

2',3'-Epoxypropyl-1-thioglucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2',3'-Epoxypropyl-1-thioglucoside, also known as this compound, is a useful research compound. Its molecular formula is C9H16O6S and its molecular weight is 252.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Applications

1. Antimicrobial Activity

Research indicates that 2',3'-epoxypropyl-1-thioglucoside exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell walls, leading to cell lysis and death.

Case Study:

A study published in Pharmaceutical Biology demonstrated that formulations containing this compound significantly reduced bacterial growth in vitro. The study concluded that this compound could be integrated into topical antimicrobial treatments for skin infections .

2. Glycoside Synthesis

The compound serves as a glycosyl donor in synthetic organic chemistry. It can facilitate the formation of glycosidic bonds, which are crucial in synthesizing complex carbohydrates and glycoproteins.

Case Study:

In a recent synthesis project, researchers utilized this compound to create a series of glycosides with enhanced solubility and bioavailability. This work was published in Carbohydrate Research, showcasing the compound's utility in carbohydrate chemistry .

Material Science Applications

1. Polymer Chemistry

this compound is utilized in the production of polymeric materials. Its epoxy group allows for cross-linking reactions, enhancing the mechanical properties of polymers.

| Property | Application |

|---|---|

| Cross-linking agent | Used to improve thermal stability and mechanical strength |

| Reactive diluent | Enhances the flow properties of epoxy resins |

Case Study:

A research article in the Journal of Applied Polymer Science discussed how incorporating this compound into epoxy formulations led to improved toughness and flexibility without compromising thermal stability .

Pharmaceutical Applications

1. Drug Delivery Systems

Due to its ability to form stable complexes with various drugs, this compound is being explored as a potential excipient in drug delivery systems.

Case Study:

In a study conducted at a pharmaceutical research institute, formulations containing this compound were shown to enhance the solubility and bioavailability of poorly soluble drugs, indicating its potential role as a drug carrier .

Propriétés

Numéro CAS |

88641-51-4 |

|---|---|

Formule moléculaire |

C9H16O6S |

Poids moléculaire |

252.29 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(oxiran-2-ylmethylsulfanyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H16O6S/c10-1-5-6(11)7(12)8(13)9(15-5)16-3-4-2-14-4/h4-13H,1-3H2/t4?,5-,6-,7+,8-,9+/m1/s1 |

Clé InChI |

COAABSMONFNYQH-TTWCUHKNSA-N |

SMILES |

C1C(O1)CSC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérique |

C1C(O1)CS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

C1C(O1)CSC2C(C(C(C(O2)CO)O)O)O |

Synonymes |

2',3'-epoxypropyl-1-thioglucoside EPTG |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.